REACTION_CXSMILES
|
[C:1]1([CH2:11][CH2:12][OH:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.ClCCl.[C:24](Cl)(=[O:28])[C:25]([CH3:27])=[CH2:26]>CN(C)C1C=CN=CC=1.C(OCC)C>[C:24]([O:13][CH2:12][CH2:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)(=[O:28])[C:25]([CH3:27])=[CH2:26]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CCO
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at refluxed for 4 h
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient and
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed twice with water, once with NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The product was purified by distillation at reduced pressure
|
Type
|
CUSTOM
|
Details
|
collecting the fraction bp 120-125° C./0.08 mm
|
Type
|
CUSTOM
|
Details
|
to provide a colorless oil, mass
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCC1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |